2,2'-Bis[(oct-1-yn-1-yl)sulfanyl]-1,1'-biphenyl
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis[(oct-1-yn-1-yl)sulfanyl]-1,1’-biphenyl typically involves the reaction of 2,2’-diiodobiphenyl with oct-1-yn-1-yl thiol in the presence of a base such as potassium carbonate. The reaction is carried out under inert conditions, often using a solvent like dimethylformamide (DMF) to facilitate the process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products effectively.
Chemical Reactions Analysis
Types of Reactions
2,2’-Bis[(oct-1-yn-1-yl)sulfanyl]-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The alkyne groups can participate in substitution reactions, particularly in the presence of transition metal catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Palladium or copper catalysts for alkyne functionalization.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding alkanes.
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
Scientific Research Applications
2,2’-Bis[(oct-1-yn-1-yl)sulfanyl]-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Materials Science:
Biology and Medicine: Investigated for its potential biological activities and as a precursor for drug development.
Mechanism of Action
The mechanism by which 2,2’-Bis[(oct-1-yn-1-yl)sulfanyl]-1,1’-biphenyl exerts its effects is primarily through its ability to interact with various molecular targets. The sulfanyl groups can form bonds with metal ions, making it useful in coordination chemistry. Additionally, the alkyne groups can participate in click chemistry reactions, facilitating the formation of complex molecular structures .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bis[(oct-1-yn-1-yl)sulfanyl]-1,1’-biphenyl: Unique due to its specific substitution pattern and the presence of both sulfanyl and alkyne groups.
2,2’-Bis[(oct-1-yn-1-yl)sulfanyl]-1,1’-biphenyl: Similar in structure but may differ in the length of the alkyne chains or the nature of the substituents.
Uniqueness
The uniqueness of 2,2’-Bis[(oct-1-yn-1-yl)sulfanyl]-1,1’-biphenyl lies in its dual functionality, combining the reactivity of both sulfanyl and alkyne groups. This makes it a versatile compound for various chemical transformations and applications .
Properties
CAS No. |
648436-51-5 |
---|---|
Molecular Formula |
C28H34S2 |
Molecular Weight |
434.7 g/mol |
IUPAC Name |
1-oct-1-ynylsulfanyl-2-(2-oct-1-ynylsulfanylphenyl)benzene |
InChI |
InChI=1S/C28H34S2/c1-3-5-7-9-11-17-23-29-27-21-15-13-19-25(27)26-20-14-16-22-28(26)30-24-18-12-10-8-6-4-2/h13-16,19-22H,3-12H2,1-2H3 |
InChI Key |
DABUJPYCNGGTET-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC#CSC1=CC=CC=C1C2=CC=CC=C2SC#CCCCCCC |
Origin of Product |
United States |
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